Aripiprazole N-oxide represents a group of organic compounds derived from the atypical antipsychotic drug Aripiprazole. This group includes Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide. While Aripiprazole itself demonstrates therapeutic effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the serotonin 5-HT2A receptor, its N-oxide derivatives are primarily studied for their potential in influencing dopamine receptor neurotransmission. []
Aripiprazole N1-Oxide is classified as a nitrogen-containing heterocyclic compound. It is synthesized through the oxidation of aripiprazole, typically involving cytochrome P450 enzymes. This compound is identified by its Chemical Abstracts Service number 573691-09-5 and has been studied for its biochemical interactions and effects on various cellular processes.
The synthesis of Aripiprazole N1-Oxide generally involves the oxidation of aripiprazole using various oxidizing agents. One common method employs hydrogen peroxide in the presence of sodium tungstate as a catalyst. The reaction is conducted in an aqueous medium under controlled temperature conditions to favor the selective formation of the N-oxide derivative.
Aripiprazole N1-Oxide retains a similar structure to aripiprazole, with an oxygen atom replacing a hydrogen atom bonded to the nitrogen atom in the piperazine ring. This modification introduces an N-oxide functional group, which significantly influences its biological activity.
Aripiprazole N1-Oxide can undergo several chemical reactions:
The mechanism by which Aripiprazole N1-Oxide exerts its effects involves complex interactions with neurotransmitter systems. It has been shown to influence dopaminergic activity by selectively reducing hyperdopaminergic states, which is particularly relevant in models of schizophrenia. The compound's action is mediated through pathways involving cytochrome P450 enzymes, contributing to its pharmacological profile.
Aripiprazole N1-Oxide exhibits stability under standard laboratory conditions but may undergo further oxidation or reduction depending on the environment and reagents present. Its reactivity profile is essential for understanding its role in drug metabolism and pharmacotherapy.
Aripiprazole N1-Oxide has several scientific applications:
Aripiprazole N1-Oxide is defined by the molecular formula C23H27Cl2N3O3, with a molecular weight of 464.38–464.39 g/mol, as consistently reported across chemical databases and analytical studies [1] [3] [8]. This metabolite shares the core carbon skeleton of its parent drug, aripiprazole, but incorporates an additional oxygen atom due to oxidation at the piperazine N1 position. The compound’s CAS registry number, 573691-09-5, serves as a unique identifier in pharmacological and chemical literature [1] [6]. Its systematic IUPAC name, 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, precisely reflects the structural modification distinguishing it from aripiprazole [7] [8].
Key Molecular Descriptors:
Table 1: Fundamental Molecular Properties of Aripiprazole N1-Oxide
Property | Value |
---|---|
Molecular Formula | C23H27Cl2N3O3 |
Molecular Weight (g/mol) | 464.39 |
CAS Registry Number | 573691-09-5 |
UNII Identifier | 5NO9KAA6QP |
XLogP3 | 4.1 |
The structural confirmation of Aripiprazole N1-Oxide relies on complementary spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:1D and 2D NMR analyses (including 1H, 13C, COSY, HSQC, and HMBC) resolve the compound’s complex structure. Key features include:
Table 2: Key 1H NMR Assignments for Aripiprazole N1-Oxide (400 MHz, DMSO-d6)
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Quinolinone N-H | 9.25 | s (broad) |
Piperazine –NCH2– (adjacent to N+O–) | 3.60–3.85 | m |
Butoxy linker –OCH2– | 4.05 | t |
Aromatic H (dichlorophenyl) | 7.35–7.60 | m |
Quinolinone C6-H | 6.75 | d |
Mass Spectrometry:High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 464.1429 [M+H]+ (calculated for C23H28Cl2N3O3+: 464.1429) [7]. Fragmentation pathways include:
Infrared Spectroscopy:IR spectra exhibit signature absorptions at:
Aripiprazole N1-Oxide differs structurally from aripiprazole solely through oxidation at the piperazine N1 position. This modification profoundly alters physicochemical properties and reactivity:
Structural Differences:
Physicochemical Properties:
Spectroscopic Signatures:
Table 3: Structural and Property Comparison with Aripiprazole
Parameter | Aripiprazole N1-Oxide | Aripiprazole |
---|---|---|
Molecular Formula | C23H27Cl2N3O3 | C23H27Cl2N3O2 |
Molecular Weight | 464.39 g/mol | 448.39 g/mol |
Key Functional Group | Piperazine N+O− | Tertiary piperazine |
XLogP3 | 4.1 | 4.9 |
H-Bond Acceptors | 4 | 3 |
1H NMR Shift (Piperazine CH2) | 3.60–3.85 ppm | 2.80–3.00 ppm |
Synthetic and Analytical Implications:The N-oxide functionality enhances susceptibility to reduction under acidic conditions or via enzymatic action. Chromatographically, it exhibits shorter retention times (e.g., Rt 12.4 min vs. 14.2 min for aripiprazole on phenyl-hexyl columns) in HPLC methods optimized for metabolite separation [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0